N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide: is a complex organic compound that features both selenium and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenadiazole and benzothiadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include selenium dioxide, sulfur chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling selenium and sulfur compounds. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides or thiols.
Scientific Research Applications
N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as semiconductors and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The presence of selenium and sulfur atoms allows it to participate in redox reactions, which can modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other similar compounds, such as:
6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid: This compound features a benzoxadiazole ring instead of a benzoselenadiazole ring, which affects its chemical properties and applications.
3-Nitro-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide: Another similar compound with a benzoxadiazole ring, used in different chemical and biological applications.
The uniqueness of this compound lies in its combination of selenium and sulfur atoms, which imparts distinct electronic and chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H9N5O2S2Se |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2,1,3-benzoselenadiazol-4-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H9N5O2S2Se/c1-7-5-6-8-12(15-21-14-8)13(7)22(19,20)16-9-3-2-4-10-11(9)18-23-17-10/h2-6,16H,1H3 |
InChI Key |
OXURXZRGIFHLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=CC4=N[Se]N=C43 |
Origin of Product |
United States |
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